![molecular formula C9H5N3 B1414594 2,7-Naphthyridine-1-carbonitrile CAS No. 1159829-88-5](/img/structure/B1414594.png)
2,7-Naphthyridine-1-carbonitrile
Overview
Description
2,7-Naphthyridine-1-carbonitrile is a heterocyclic compound containing a naphthyridine ring fused to a cyano group. It has a molecular weight of 155.16 g/mol. The biological uses of 2,7-naphthyridines have sparked great attention in recent years .
Synthesis Analysis
A series of novel 2,7-naphthyridines derivatives were synthesized for biological studies . The synthesis involved the reaction of 1-methyl piperidin-4-one with CS2, malononitrile, and triethylamine to prepare substituted tetrahydro-1H-thiopyrano[3,4-c]pyridine-4-carbonitrile . This was then converted to 3-mercapto-7-methyl-1-morpholino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile by reaction with morpholine .Molecular Structure Analysis
The molecular structure of 2,7-Naphthyridine-1-carbonitrile was validated using spectral techniques such as Fourier Transform Infrared (FT-IR), Nuclear magnetic resonance (1H NMR, 13C NMR, and mass spectrum) .Chemical Reactions Analysis
The synthesized 2,7-naphthyridines derivatives were used as starters in a series of heterocyclic compounds . They were used as precursors to create original heterocyclic moieties, namely: pyrimidothienonaphthyridino and pyridothieno naphthyridino .Scientific Research Applications
Anti-Cancer Agent
2,7-Naphthyridine derivatives have been synthesized and studied for their potential as anti-cancer agents . For instance, a series of novel 2,7-naphthyridines derivatives were synthesized and their biological properties were explored . Some of these compounds showed anticancer activity in liver and cells of breast cancer .
Anti-Microbial Agent
In addition to their anti-cancer properties, 2,7-naphthyridine derivatives have also been studied for their anti-microbial properties . A number of these compounds were examined for antimicrobial activity against a variety of bacterial and fungal strains .
Anti-Inflammatory Agent
Biological investigation of 2,7-naphthyridines revealed a number of anti-inflammatory synthetic drugs . These compounds have been studied for their potential to reduce inflammation.
Analgesic Agent
2,7-Naphthyridines have also been studied for their analgesic properties . These compounds have the potential to act as pain relievers.
Anti-Arrhythmic Agent
2,7-Naphthyridines have been used as antiarrhythmics . These compounds can potentially regulate heart rhythm.
Herbicide Safeners
Substituted 1,8-naphthyridine compounds are used as herbicide safeners . These compounds can potentially protect crops from the damaging effects of herbicides.
properties
IUPAC Name |
2,7-naphthyridine-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3/c10-5-9-8-6-11-3-1-7(8)2-4-12-9/h1-4,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKHIGKGYSCGPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=CN=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Naphthyridine-1-carbonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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